molecular formula C7H9N3O2 B2959415 (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide CAS No. 2044946-94-1

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide

Cat. No. B2959415
CAS RN: 2044946-94-1
M. Wt: 167.168
InChI Key: MGZYDQLOUUZVHZ-UHFFFAOYSA-N
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Description

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a hydroxamic acid derivative and has been studied for its ability to inhibit enzymes that are involved in various physiological processes.

Mechanism of Action

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide inhibits HDAC activity by binding to the active site of the enzyme. This leads to an increase in the acetylation of histone proteins, which results in changes in gene expression. This compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrases and metalloproteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide is that it is a selective inhibitor of HDACs, which may reduce the risk of off-target effects. However, this compound has a relatively low potency compared to other HDAC inhibitors, which may limit its utility in some experiments. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic potential. Another area of interest is the investigation of the effects of this compound on other enzymes and pathways, which may lead to the identification of new therapeutic targets. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy in treating diseases.

Synthesis Methods

The synthesis of (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide involves the reaction of 4-methoxypyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been studied for their potential to treat various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6-2-3-8-7(4-6)9-5-10-11/h2-5,11H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZYDQLOUUZVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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